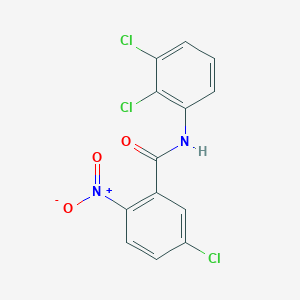![molecular formula C19H15BrN2O3 B5711118 4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)
4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furamidine or DB75 and is a member of the benzamidine family of compounds. Furamidine is a potent inhibitor of RNA editing ligase 1 (REL1) and has been found to possess antiparasitic, antiviral, and anticancer properties.
作用機序
Furamidine inhibits RNA editing ligase 1 (REL1), an enzyme that plays a crucial role in the survival of Trypanosoma brucei. REL1 is responsible for the editing of mitochondrial mRNA in the parasite, which is essential for the production of ATP. Furamidine binds to the active site of REL1 and inhibits its activity, leading to the accumulation of unedited mRNA and the subsequent death of the parasite. Furamidine also inhibits the replication of HIV-1 and HCV by targeting the viral RNA-dependent RNA polymerase enzyme.
Biochemical and Physiological Effects:
Furamidine has been found to have low toxicity in vitro and in vivo. The compound has been shown to be well-tolerated in animal studies and has a favorable pharmacokinetic profile. Furamidine has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of CNS infections.
実験室実験の利点と制限
Furamidine has several advantages for lab experiments, including its high potency against Trypanosoma brucei and its low toxicity. However, the compound has limited solubility in water, which can make it challenging to work with in certain experiments. Furamidine also has a relatively short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on Furamidine. One area of interest is the development of more potent and selective inhibitors of REL1. Another area of research is the investigation of Furamidine's potential as an antiviral agent against emerging viruses such as SARS-CoV-2. Furamidine's anticancer properties also warrant further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of new formulations of Furamidine with improved solubility and pharmacokinetic properties could enhance its effectiveness in vivo.
合成法
Furamidine can be synthesized via a multistep reaction starting from 3-furylbenzaldehyde and 2-bromobenzyl alcohol. The synthesis involves the formation of an imine intermediate, followed by the addition of hydrazine hydrate, and the final step involves the reaction with benzoyl chloride. The yield of the reaction is around 40%, and the purity of the compound can be increased by recrystallization.
科学的研究の応用
Furamidine has been extensively studied for its antiparasitic properties, specifically against Trypanosoma brucei, the causative agent of African sleeping sickness. Furamidine has been found to be highly effective against both the bloodstream and the central nervous system (CNS) forms of the parasite. Furamidine has also shown potential as an antiviral agent against HIV-1 and hepatitis C virus (HCV). The compound has been found to inhibit the replication of these viruses by targeting the viral RNA-dependent RNA polymerase enzyme. Furamidine has also been studied for its anticancer properties, where it has been found to induce cell death in various cancer cell lines.
特性
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-17-3-1-2-4-18(17)25-13-14-5-7-16(8-6-14)19(23)22-21-11-15-9-10-24-12-15/h1-12H,13H2,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSJIBWMWPBUNB-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NN=CC3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/C3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-bromophenoxy)methyl]-N'-[(E)-furan-3-ylmethylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)

![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)
![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)



![4-{[(4-ethoxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5711139.png)
